1-(2,2-Difluoroethyl)piperidin-4-ol
Overview
Description
1-(2,2-Difluoroethyl)piperidin-4-ol is an organic compound with the molecular formula C7H13F2NO and a molecular weight of 165.18 g/mol It is characterized by the presence of a piperidine ring substituted with a 2,2-difluoroethyl group and a hydroxyl group at the 4-position
Scientific Research Applications
1-(2,2-Difluoroethyl)piperidin-4-ol has several scientific research applications:
Safety and Hazards
“1-(2,2-Difluoroethyl)piperidin-4-ol” is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a dry place in a closed container .
Preparation Methods
The synthesis of 1-(2,2-Difluoroethyl)piperidin-4-ol typically involves the reaction of piperidine with 2,2-difluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction . The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions employed.
Mechanism of Action
The mechanism by which 1-(2,2-Difluoroethyl)piperidin-4-ol exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The presence of the difluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)piperidin-4-ol can be compared with other similar compounds, such as:
1-(2,2,2-Trifluoroethyl)piperidin-4-ol: This compound has an additional fluorine atom, which can further enhance its stability and lipophilicity.
1-(2-Fluoroethyl)piperidin-4-ol: With only one fluorine atom, this compound may have different reactivity and pharmacokinetic properties compared to this compound.
The unique combination of the difluoroethyl group and the piperidine ring in this compound provides distinct chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)5-10-3-1-6(11)2-4-10/h6-7,11H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNOIWDWSGHFJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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